Rosuvastatin Calcium (R,S,R)-Diastereomer

CAS No.:

Cat. No.: VC17967177

Molecular Formula: C44H54CaF2N6O12S2

Molecular Weight: 1001.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H54CaF2N6O12S2 |

|---|---|

| Molecular Weight | 1001.1 g/mol |

| IUPAC Name | calcium;(3R,5S)-5-[(6R)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate |

| Standard InChI | InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16-,18+;/m11./s1 |

| Standard InChI Key | UQQWYZLSCRXKDE-LSHMOSEISA-L |

| Isomeric SMILES | CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |

| Canonical SMILES | CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |

Introduction

Structural and Stereochemical Characteristics

Molecular Configuration

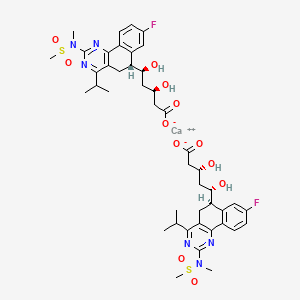

Rosuvastatin Calcium (R,S,R)-Diastereomer is a calcium salt (2:1) of a benzo[h]quinazoline-6-pentanoic acid derivative. Its molecular formula is , with a molecular weight of 1,001.1 g/mol . The compound’s stereochemistry is defined by the (R,S,R) configuration at three chiral centers, distinguishing it from the parent rosuvastatin molecule. The 2D and 3D structural depictions available in PubChem highlight the spatial arrangement of functional groups, including a fluorophenyl moiety, a methylsulfonylamino group, and a dihydroxy side chain .

Synthesis and Degradation Pathways

This diastereomer forms primarily through epimerization under acidic, alkaline, or oxidative conditions. For instance, refluxing rosuvastatin calcium in 5 N HCl at 70°C for 5 hours induces acidic hydrolysis, yielding the (R,S,R)-diastereomer as a major degradant . Similar degradation occurs in alkaline media (5 N NaOH) and oxidative environments (30% ), albeit with varying recovery rates (Table 1) .

Table 1: Degradation Recovery Rates Under Stress Conditions

| Condition | Recovery (%) | Key Degradants Identified |

|---|---|---|

| Acidic hydrolysis | 23.16 | Peaks at 3.213 min, 3.447 min |

| Alkaline hydrolysis | 85.59 | Peak at 3.073 min |

| Oxidative stress | 66.33 | Peaks at 2.280–3.227 min |

| Thermal exposure | 99.64 | None (stable) |

| Photolysis (dry) | 99.25 | None (stable) |

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method enables precise quantification of the (R,S,R)-diastereomer in pharmaceutical formulations. The protocol employs an octylsilane column (250 × 4.6 mm, 5 µm) with a mobile phase of cyanomethane:water (45:35:20 v/v) at a flow rate of 1.0 mL/min . Detection at 248 nm ensures specificity, with a retention time of 3.160 minutes for rosuvastatin calcium and distinct peaks for its degradants (Fig. 2–9) .

Validation Parameters

The method demonstrates linearity () across 140–260 µg/mL, with a limit of detection (LOD) of 0.02 µg/mL and a limit of quantification (LOQ) of 0.06 µg/mL . System suitability tests confirm reproducibility, showing a relative standard deviation (RSD) of <2% and a tailing factor of 0.77 .

Stability and Degradation Kinetics

Thermal and Photolytic Stability

Rosuvastatin Calcium (R,S,R)-Diastereomer exhibits remarkable stability under thermal and photolytic stress. Dry and wet photolysis at 254 nm for 48 hours results in recoveries of 99.25% and 99.52%, respectively, indicating minimal degradation . Similarly, thermal exposure at 70°C for 5 hours yields 99.64% recovery, underscoring its resilience to heat .

Hydrolytic and Oxidative Susceptibility

In contrast, the compound is highly susceptible to hydrolytic and oxidative degradation. Acidic conditions reduce recovery to 23.16%, while alkaline and oxidative environments result in 85.59% and 66.33% recovery, respectively . These findings necessitate protective formulations to mitigate degradation during storage.

Pharmacological and Regulatory Implications

Impact on Drug Efficacy

As a degradation product, the (R,S,R)-diastereomer lacks the HMG-CoA reductase inhibitory activity of rosuvastatin. Its presence in formulations may reduce therapeutic efficacy, emphasizing the need for strict quality control during manufacturing .

Regulatory Considerations

The International Council for Harmonisation (ICH) mandates stability testing under accelerated conditions to identify degradants like the (R,S,R)-diastereomer . Regulatory submissions must include validated analytical methods to quantify this impurity, ensuring compliance with thresholds (typically <0.1% w/w) .

Future Directions in Research

Advanced Detection Techniques

Future studies should explore ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS) for enhanced sensitivity in detecting trace degradants. These technologies could improve detection limits and reduce analysis time.

Toxicological Profiling

While current data focus on analytical aspects, toxicological studies are needed to assess the safety of the (R,S,R)-diastereomer. Chronic exposure risks, even at low concentrations, remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume